Mcp-neca
Overview
Description
MRE 3008F20 is a synthetic organic compound known for its high potency and selectivity as an antagonist of the adenosine A3 receptor. This compound is utilized in various pharmacological and biochemical studies due to its ability to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) production . It has applications in research related to glaucoma and asthma .
Preparation Methods
The synthesis of MRE 3008F20 involves multiple steps, starting with the preparation of the core pyrazolo triazolo pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrazolo triazolo pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as the methoxyphenyl and propyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
MRE 3008F20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents, modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MRE 3008F20 has a wide range of scientific research applications:
Chemistry: Used as a reference standard and in the synthesis of precursor compounds.
Biology: Employed in studies involving adenosine receptors, particularly the adenosine A3 receptor.
Industry: Utilized in the development of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
MRE 3008F20 exerts its effects by selectively binding to the adenosine A3 receptor, inhibiting the receptor’s activity. This binding prevents the activation of downstream signaling pathways that would normally be triggered by the receptor’s natural agonists. The inhibition of cAMP production is a key aspect of its mechanism of action .
Comparison with Similar Compounds
MRE 3008F20 is unique due to its high selectivity and potency as an adenosine A3 receptor antagonist. Similar compounds include:
5-N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine: Another potent adenosine A3 receptor antagonist.
4-aminobenzyl-5′-N-methylcarboxamidoadenosine: Known for its interactions with adenosine receptors.
1,3-dipropyl-8-cyclopentylxanthine: A selective antagonist for adenosine receptors.
These compounds share similar structural features and pharmacological profiles but differ in their selectivity and potency towards various adenosine receptor subtypes.
Properties
IUPAC Name |
1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O3/c1-3-10-28-12-15-17(26-28)24-20(25-21(30)22-13-6-8-14(31-2)9-7-13)29-19(15)23-18(27-29)16-5-4-11-32-16/h4-9,11-12H,3,10H2,1-2H3,(H2,22,24,25,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNHKSLHHWUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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